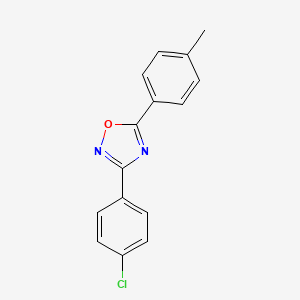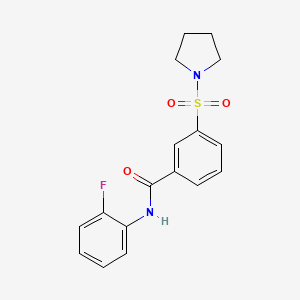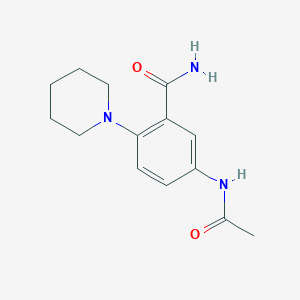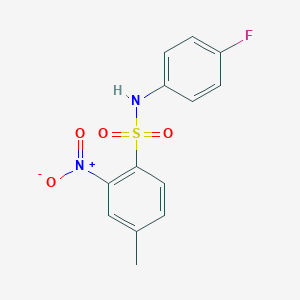
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide, also known as DPAF, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPAF is a member of the acrylamide family, which is a class of compounds that possess diverse biological activities.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide can activate the nuclear factor-κB (NF-κB) pathway, which plays a crucial role in regulating the immune response and inflammation. 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide can reduce inflammation in animal models of arthritis and protect neurons from damage in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has low toxicity and is relatively stable, making it a suitable candidate for long-term studies. However, one of the limitations of using 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments is its limited solubility in water, which can make it difficult to administer the compound to cells or animals.
未来方向
For the study of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide include the development of new derivatives with improved pharmacological properties and the investigation of its potential as a therapeutic agent for other diseases.
合成方法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography to obtain pure 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide.
科学研究应用
3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has shown potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. In pharmacology, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In neuroscience, 3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its effects on the dopaminergic system and its potential as a treatment for Parkinson's disease.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-22-16-9-5-13(11-17(16)23-2)6-10-18(21)20-12-14-3-7-15(19)8-4-14/h3-11H,12H2,1-2H3,(H,20,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMQKAVDTNDRNH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)

![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)




![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)

